

Application Notes and Protocols for Leniolisib Phosphate in In Vivo Mouse Models

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Compound of Interest

Compound Name: *Leniolisib Phosphate*

Cat. No.: *B608519*

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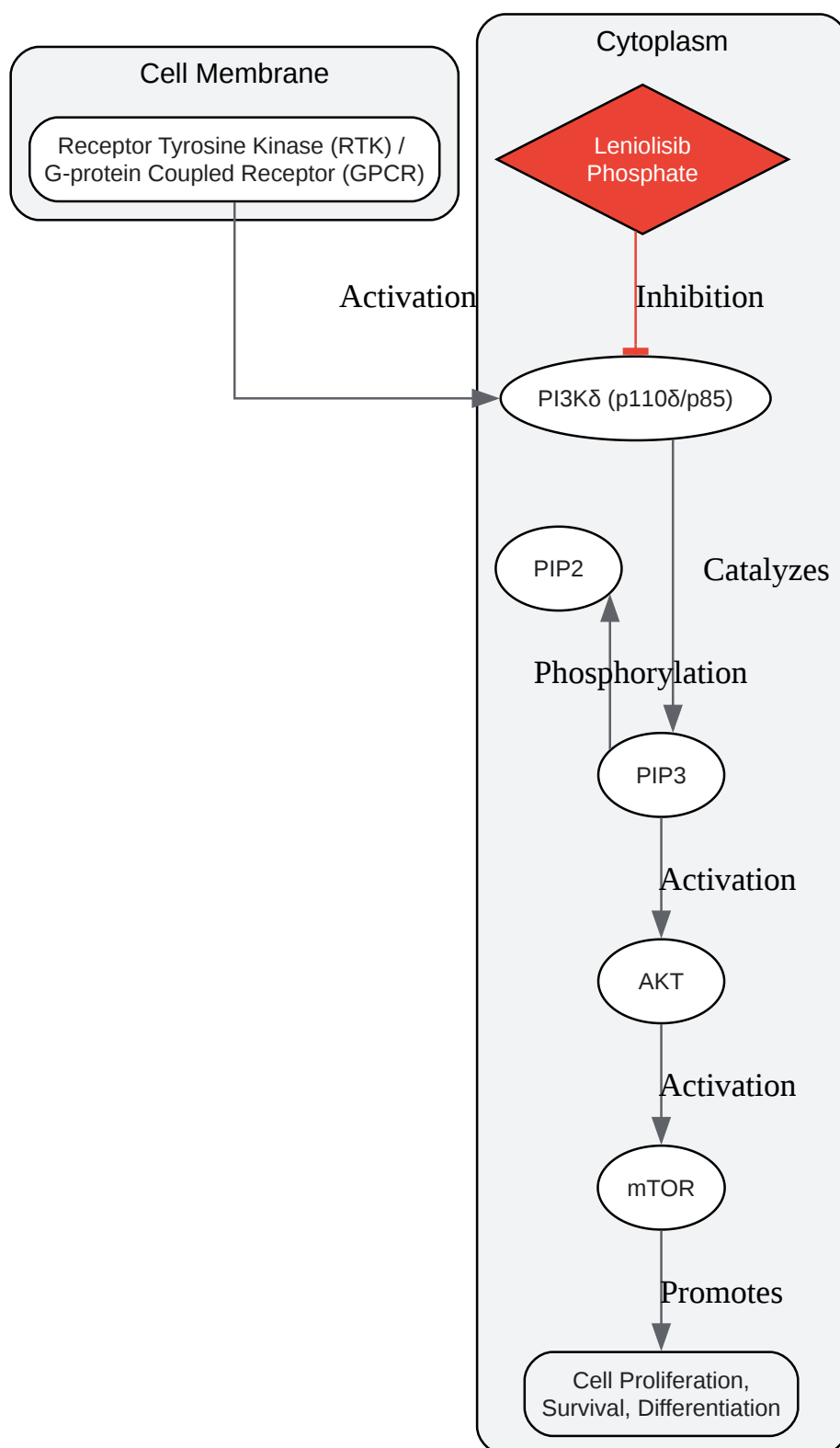
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Leniolisib phosphate**, a selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor, in various preclinical in vivo mouse models. The following sections detail the mechanism of action, dosage information, and experimental protocols to guide researchers in their study design.

Mechanism of Action

Leniolisib phosphate is a potent and selective inhibitor of the p110 δ catalytic subunit of PI3K δ .^{[1][2]} PI3K δ is a lipid kinase predominantly expressed in hematopoietic cells that plays a crucial role in immune cell signaling.^{[1][2]} It catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K/AKT signaling pathway. This pathway is integral to the proliferation, differentiation, and survival of B cells and T cells.

In certain immune disorders, such as Activated PI3K δ Syndrome (APDS), gain-of-function mutations in the genes encoding PI3K δ lead to hyperactivation of this pathway.^{[3][4]} This results in abnormal immune cell development and function, leading to immunodeficiency and lymphoproliferation.^[4] Leniolisib selectively binds to the ATP-binding site of p110 δ , blocking its kinase activity and thereby downregulating the PI3K/AKT pathway.^[3] This targeted inhibition helps to normalize immune cell function and alleviate the pathological symptoms associated with PI3K δ hyperactivation.^[4]



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Caption: PI3Kδ Signaling Pathway and Inhibition by Leniolisib.

Quantitative Data Summary

The following table summarizes the reported dosages and administration details for Leniolisib (also known as CDZ173) in various in vivo mouse models.

Mouse Model	Strain	Dosage	Administration Route	Duration	Key Findings
Autoimmune Lymphoproliferative Syndrome (ALPS)	MRL/MpJ-Fas ^{lpr} /J	40 or 80 mg/kg, daily	Oral gavage	7 weeks	Decreased spleen and lymph node weights; reduced urinary protein; decreased double-negative T cells, CD3+ T cells, and CD19+ B cells.
Ozone-Induced Lung Inflammation	Not specified	ED50 of 16 mg/kg (neutrophils) and 40 mg/kg (macrophages)	Not specified	Not specified	Dose-dependently inhibited the increase in bronchoalveolar lavage (BAL) neutrophil and macrophage numbers.
LPS-Induced Calvarial Osteolysis	Not specified	Not specified in provided abstracts	Not specified	Not specified	Protected against LPS-induced bone loss by inhibiting osteoclast activation.

Insulin Homeostasis Study	Not specified	100 mg/kg, twice daily	Oral gavage	4 weeks	Maintained insulin stability, indicating selectivity over PI3K α .
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Experimental Protocols

Preparation and Administration of Leniolisib Phosphate for Oral Gavage

Leniolisib phosphate has been noted to have poor water solubility.^{[5][6]} Therefore, appropriate vehicle selection is crucial for achieving consistent and effective oral administration in mice.

Materials:

- **Leniolisib phosphate** powder
- Vehicle: A common vehicle for poorly soluble compounds is a suspension in an aqueous solution containing a suspending agent and a surfactant. A recommended starting point is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.^{[7][8]} Alternatively, for some lipophilic compounds, corn oil can be used.^{[7][8]}
- Mortar and pestle or homogenizer
- Sterile water
- Carboxymethylcellulose (CMC)
- Tween 80
- Scale and weighing paper
- Graduated cylinders and beakers

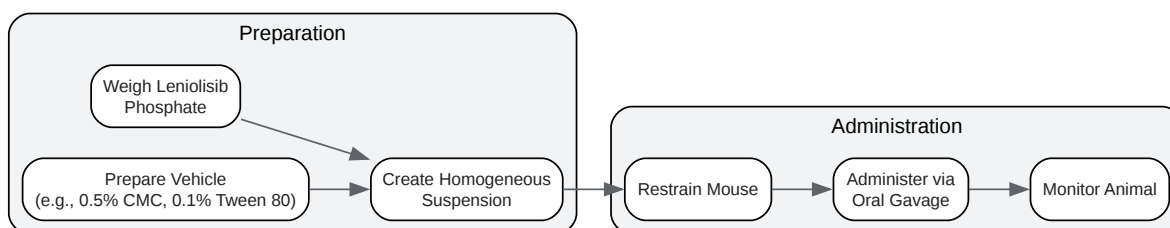
- Stir plate and stir bar
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes (1 mL)

Procedure:

- Vehicle Preparation (0.5% CMC with 0.1% Tween 80):
 1. Weigh the required amount of CMC.
 2. In a beaker with a stir bar, slowly add the CMC to the desired volume of sterile water while stirring continuously to prevent clumping.
 3. Heat the solution gently (do not boil) while stirring until the CMC is fully dissolved.
 4. Allow the solution to cool to room temperature.
 5. Add Tween 80 to a final concentration of 0.1% and mix thoroughly.
- **Leniolisib Phosphate** Suspension Preparation:
 1. Calculate the required amount of **Leniolisib phosphate** based on the desired dose (e.g., 40 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse).
 2. Weigh the calculated amount of **Leniolisib phosphate** powder.
 3. Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
 4. Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. A homogenizer can also be used for this step.
 5. Continuously stir the suspension on a stir plate until administration to maintain homogeneity.

- Oral Gavage Administration:

1. Gently restrain the mouse.
2. Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.
3. Draw the calculated volume of the Leniolisib suspension into the syringe attached to the gavage needle.
4. Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
5. Slowly administer the suspension.
6. Withdraw the needle and return the mouse to its cage.
7. Monitor the mouse for any signs of distress.



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Caption: Workflow for Leniolisib Oral Gavage Preparation and Administration.

Autoimmune Lymphoproliferative Syndrome (ALPS) Mouse Model Protocol

Model: MRL/MpJ-Fas^{lpr}/J (MRL/lpr) mice spontaneously develop a systemic autoimmune disease that models human SLE and ALPS.

Materials:

- Six-week-old female MRL/lpr mice
- **Leniolisib phosphate** suspension (prepared as described above)
- Vehicle control (e.g., 0.5% CMC with 0.1% Tween 80)
- Metabolic cages for urine collection
- Urine protein test strips
- Equipment for blood collection (e.g., retro-orbital or submandibular)
- EDTA tubes for blood collection
- Flow cytometer and antibodies for lymphocyte subset analysis
- Dissection tools
- Scale for organ weighing
- Formalin or other fixatives for histology

Procedure:

- Acclimatization and Grouping:
 1. Acclimatize six-week-old female MRL/lpr mice for one week.
 2. Randomly assign mice to treatment groups (e.g., vehicle, 40 mg/kg Leniolisib, 80 mg/kg Leniolisib).
- Treatment:
 1. Administer Leniolisib or vehicle daily via oral gavage for 7 weeks.
 2. Monitor body weight daily.

- Efficacy Assessment:
 1. Proteinuria: Collect urine at baseline and at specified intervals (e.g., weeks 3 and 7) using metabolic cages. Measure protein levels using test strips.
 2. Blood Analysis: Collect blood at the end of the study. Perform complete blood counts (CBC) and flow cytometric analysis of lymphocyte subsets in whole blood.
 3. Organ Analysis: At the end of the 7-week treatment period, euthanize the mice.
 4. Dissect and weigh the spleen and lymph nodes.
 5. Prepare single-cell suspensions from the spleen and lymph nodes for flow cytometry.
 6. Fix spleen, lymph nodes, and kidneys in formalin for histological analysis.

Ozone-Induced Lung Inflammation Mouse Model Protocol

Model: Acute exposure to ozone induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and macrophages.

Materials:

- Ozone exposure chamber
- **Leniolisib phosphate** suspension
- Vehicle control
- Anesthetics for euthanasia
- Surgical tools for trachea exposure
- Catheter or cannula for bronchoalveolar lavage (BAL)
- Sterile, cold PBS

- Centrifuge
- Hemocytometer or automated cell counter
- Microscope slides and cytocentrifuge
- Stains for differential cell counting (e.g., Diff-Quik)
- ELISA kits for cytokine analysis

Procedure:

- Treatment: Administer Leniolisib or vehicle at the desired doses and time points before ozone exposure.
- Ozone Exposure: Expose mice to a controlled concentration of ozone (e.g., 2 ppm) for a specified duration (e.g., 3 hours).
- Bronchoalveolar Lavage (BAL):
 1. At a specified time post-exposure (e.g., 24 hours), euthanize the mice with an overdose of anesthetic.
 2. Expose the trachea and insert a catheter.
 3. Instill and aspirate a known volume of cold, sterile PBS (e.g., 1 mL) into the lungs three times.^{[9][10]}
 4. Pool the recovered BAL fluid on ice.
- BAL Fluid Analysis:
 1. Centrifuge the BAL fluid to pellet the cells.
 2. Resuspend the cell pellet and perform a total cell count using a hemocytometer.
 3. Prepare cytospin slides and stain for differential cell counting (neutrophils, macrophages, etc.).

4. The supernatant can be stored at -80°C for analysis of inflammatory mediators (e.g., cytokines, total protein) by ELISA.

LPS-Induced Calvarial Osteolysis Mouse Model Protocol

Model: Local injection of lipopolysaccharide (LPS) over the mouse calvaria induces an inflammatory response leading to osteoclast activation and bone resorption.

Materials:

- Lipopolysaccharide (LPS) from E. coli
- **Leniolisib phosphate** suspension
- Vehicle control
- Sterile PBS
- Anesthetics
- Micro-computed tomography (micro-CT) scanner
- Decalcifying solution (e.g., 10% EDTA)
- Histology processing reagents
- TRAP (tartrate-resistant acid phosphatase) staining kit

Procedure:

- Treatment: Administer Leniolisib or vehicle systemically (e.g., oral gavage or intraperitoneal injection) at specified doses and times relative to LPS injection.
- LPS Injection:
 1. Anesthetize the mice.
 2. Inject a solution of LPS (e.g., 5 mg/kg) subcutaneously over the midline of the calvaria.

3. Repeat injections as required by the study design (e.g., every other day for 14 days).
- Bone Resorption Assessment (Micro-CT):
 1. At the end of the study, euthanize the mice and dissect the calvaria.
 2. Fix the calvaria in formalin.
 3. Scan the calvaria using a micro-CT scanner to visualize and quantify bone resorption pits.
 - Histological Analysis:
 1. Decalcify the calvaria in 10% EDTA.
 2. Process the tissue for paraffin embedding and sectioning.
 3. Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue morphology.
 4. Perform TRAP staining to identify and quantify osteoclasts on the bone surface.

Efficacy and Toxicity Assessment Methodologies

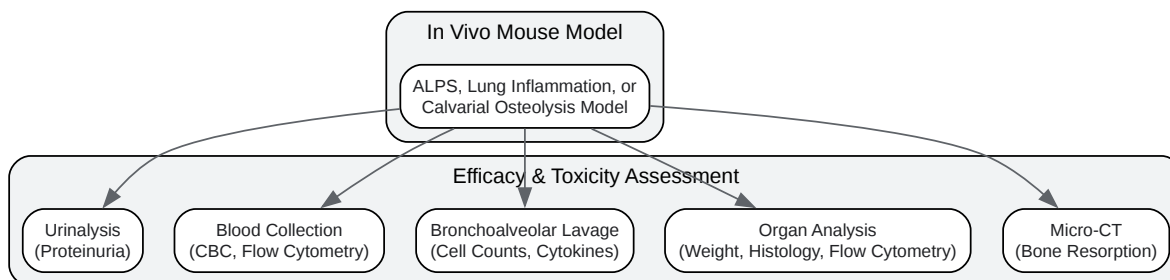
Flow Cytometry for Lymphocyte Subset Analysis

- Sample Preparation:
 - Prepare single-cell suspensions from spleen, lymph nodes, or whole blood.
 - For spleen and lymph nodes, mechanically dissociate the tissue and filter through a cell strainer.
 - For whole blood, lyse red blood cells using an ACK lysis buffer.[\[11\]](#)[\[12\]](#)
- Staining:
 - Incubate cells with a viability dye to exclude dead cells from the analysis.[\[13\]](#)
 - Block Fc receptors to prevent non-specific antibody binding.

- Incubate cells with a cocktail of fluorochrome-conjugated antibodies specific for cell surface markers of different lymphocyte subsets (e.g., CD3, CD4, CD8 for T cells; B220/CD19 for B cells; and markers for naive, memory, and transitional subsets).[13]
- Data Acquisition and Analysis:
 - Acquire data on a flow cytometer.
 - Analyze the data using appropriate software, gating on single, viable cells and then identifying specific lymphocyte populations based on their marker expression.[13][14]

Histological Analysis

- Tissue Processing:
 - Fix tissues (e.g., spleen, lymph nodes, kidney) in 10% neutral buffered formalin.[15][16]
 - Dehydrate the tissues through a series of graded ethanol solutions.
 - Clear the tissues with xylene and infiltrate with paraffin wax.
 - Embed the tissues in paraffin blocks.
- Sectioning and Staining:
 - Cut thin sections (e.g., 4-6 μm) using a microtome.
 - Mount the sections on microscope slides.
 - Deparaffinize and rehydrate the sections.
 - Stain with Hematoxylin and Eosin (H&E) for general morphology.[15][16]
 - Special stains (e.g., TRAP for osteoclasts) can be used as needed.
- Microscopic Examination:
 - Examine the stained sections under a light microscope to assess tissue architecture, cellular infiltration, and any pathological changes.[17][18]



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Caption: General Workflow for Efficacy Assessment in Mouse Models.

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